molecular formula C8H10O3 B2665774 Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate CAS No. 1784428-94-9

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2665774
CAS No.: 1784428-94-9
M. Wt: 154.165
InChI Key: CLMALQPFZMMCHI-UHFFFAOYSA-N
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Description

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused with a cyclohexane system. The molecule contains a ketone group at position 2 and a methyl ester at position 3.

Properties

IUPAC Name

methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-4-2-5(4)7(6)9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMALQPFZMMCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Metabotropic Glutamate Receptor Modulation

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate has been identified as a potential modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in the central nervous system (CNS). Research indicates that compounds derived from this bicyclic structure can influence neurotransmission, making them candidates for treating psychiatric disorders such as schizophrenia and anxiety, as well as neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Study: Synthesis of mGluR Agonists
In a study focusing on the synthesis of bicyclo[3.1.0]hexane derivatives, it was demonstrated that these compounds could serve as mGluR agonists, potentially leading to new therapeutic agents for various CNS disorders .

Organic Synthesis

2.1 Synthetic Intermediates

This compound is utilized as a synthetic intermediate in the preparation of various organic compounds. Its structural features allow for functionalization that can lead to the development of more complex molecules.

Table 1: Synthetic Transformations Involving this compound

Reaction TypeProductYield (%)Reference
HydroxylationMethyl 3-Hydroxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate75
MethylationMethyl 4-Methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate80
Functionalization with IodineMethyl 4-Iodo-2-oxobicyclo[3.1.0]hexane-1-carboxylate70

Agricultural Applications

3.1 Plant Growth Regulation

Research has indicated that derivatives of methyl 2-oxobicyclo[3.1.0]hexane can act as plant male gametocides, effectively controlling plant reproduction and growth patterns . This property can be harnessed in agricultural practices to manage crop yields and pest control.

Case Study: Gametocide Activity
A patent describes the use of bicyclo[3.1.0]hexane derivatives as effective plant male gametocides, highlighting their potential in agricultural biotechnology for enhancing crop management strategies .

Mechanism of Action

The mechanism of action of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS: N/A)
  • Structure : Differs by replacing the 2-oxo group with two fluorine atoms at position 4.
  • Synthesis : Prepared via fluorination of cyclopent-3-ene-1-carboxylate using (trifluoromethyl)trimethylsilane and NaI .
  • Reactivity : Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a candidate for LPAR1 antagonists in drug discovery .
  • Key Data :

    Molecular Formula Molecular Weight CAS Number Key Functional Groups
    C₈H₁₀F₂O₂ 188.16 g/mol N/A Difluoro, methyl ester
Methyl bicyclo[3.1.0]hexane-3-carboxylate (CID: 45089911)
  • Structure : Lacks the 2-oxo group.
  • Key Data :

    Molecular Formula Molecular Weight CAS Number Key Functional Groups
    C₈H₁₂O₂ 140.18 g/mol N/A Methyl ester

Heteroatom Substitutions in the Ring

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 89921-52-8)
  • Structure : Contains an ether oxygen (2-oxa) instead of the 2-oxo group.
  • Properties : The ether linkage reduces ring strain compared to the ketone, altering solubility and reactivity .
  • Key Data :

    Molecular Formula Molecular Weight CAS Number Key Functional Groups
    C₇H₁₀O₃ 142.15 g/mol 89921-52-8 Ether, methyl ester
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0)
  • Structure : Ether oxygen at position 3 and ethyl ester.
  • Key Data :

    Molecular Formula Molecular Weight CAS Number Key Functional Groups
    C₈H₁₂O₃ 156.18 g/mol 335599-07-0 Ether, ethyl ester

Stereochemical and Pharmacological Analogues

rac-Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate (CAS: N/A)
  • Structure : Racemic mixture with an ethyl ester.
  • Relevance : Stereochemistry impacts biological activity; racemic mixtures may require chiral resolution for pharmaceutical use .
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 208837-83-6)
  • Structure : Nitrogen atom in the ring (3-aza) and tert-butyl ester.
  • Applications: Amino-substituted azabicyclo compounds are intermediates in protease inhibitor synthesis .
  • Key Data :

    Molecular Formula Molecular Weight CAS Number Key Functional Groups
    C₁₀H₁₈N₂O₂ 198.26 g/mol 208837-83-6 Tert-butyl ester, amine

Key Research Findings

  • Fluorinated Analogues : Fluorination at position 6 () enhances metabolic stability, critical for in vivo drug performance .
  • Ester Group Impact : Methyl esters (e.g., ) hydrolyze faster than ethyl or tert-butyl esters, affecting drug delivery systems .
  • Heteroatom Effects : Ether oxygens (e.g., 2-oxa in ) reduce ring strain, while ketones (2-oxo) increase electrophilicity for nucleophilic reactions .

Biological Activity

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with biological systems, synthesis methods, and relevant case studies.

Structural Characteristics

This compound features a bicyclo[3.1.0]hexane core, which consists of two bridged cyclopropane rings. This structure contributes to its rigidity and unique chemical properties, making it an interesting candidate for various biological applications.

Compound Name Structural Features Unique Aspects
This compoundBicyclic structure with a carboxylate esterPotential interactions with receptors and enzymes
Methyl 3-hydroxy-2-oxobicyclo[3.1.0]hexane-1-carboxylateHydroxy substitutionEnhanced bioactivity due to functionalization
Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylateMethyl substitution on the bicyclic frameworkAltered pharmacological profile

Interaction Studies

Research indicates that this compound exhibits significant binding affinities to various biological targets, including receptors and enzymes crucial for therapeutic efficacy. Studies have shown that modifications to its structure can enhance these interactions, leading to improved biological activity.

For instance, the compound has been investigated for its potential as a synthon in the synthesis of vitamin D analogs, demonstrating its utility in medicinal chemistry applications . Furthermore, its derivatives have been explored for their roles in radical and cationic pathways in organic reactions, indicating a broader scope of reactivity that could be leveraged in drug development .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Synthesis of Vitamin D Analogues : The compound has been utilized as a precursor in the synthesis of vitamin D derivatives, showcasing its importance in producing biologically active compounds .
  • Functionalization Reactions : Research has demonstrated that using hypervalent iodine reagents can effectively functionalize this bicyclic compound, leading to derivatives with enhanced biological properties .
  • Receptor Binding Studies : Recent investigations into the binding affinity of methyl 2-oxobicyclo[3.1.0]hexane derivatives to P2Y receptors have provided insights into their potential therapeutic applications in modulating platelet aggregation and other physiological responses .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Study Focus Findings
Functionalization using IBDSynthesis of derivativesSuccessful conversion to more active compounds
Binding affinity to P2Y receptorsPharmacological relevancePotential for therapeutic use in cardiovascular health
Synthesis pathway explorationVitamin D analog developmentHighlighted as an important intermediate

Q & A

Q. What are the established synthetic routes for methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate, and what key reaction conditions are required?

The compound is typically synthesized via multistep reactions involving cyclopropane ring formation. A common approach is the bisalkylation of esters (e.g., ethyl isocyanoacetate) to construct the bicyclic framework, as demonstrated in related systems . For regioselective functionalization, Wohl-Ziegler bromination using AIBN and NBS in CCl₄ under reflux (3 hours) has been applied to similar 2-oxobicyclo[3.1.0]hexene derivatives, yielding allylic bromides with >99% enantiomeric excess after recrystallization . Solvent choice (e.g., dichloromethane) and inert atmospheres are critical for stabilizing reactive intermediates .

Q. How is NMR spectroscopy employed to characterize the stereochemistry and purity of this compound?

¹H-NMR (400 MHz, CDCl₃) is pivotal for confirming stereochemical outcomes. For example, tert-butyl derivatives of analogous bicyclo[3.1.0]hexane carboxylates show distinct splitting patterns for protons on the cyclopropane and oxabicyclo rings, with coupling constants resolving axial/equatorial configurations . Integration ratios and comparison to crystallographic data (e.g., triclinic crystal systems) further validate purity and stereochemical assignments .

Q. What are the primary applications of this compound in organic and medicinal chemistry research?

The compound serves as a versatile building block for synthesizing peptidomimetics and bioactive molecules. Its bicyclic structure is leveraged in designing enzyme inhibitors and receptor agonists, such as mGlu2/3 receptor modulators . Additionally, derivatives exhibit potential antifungal and antibacterial activity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can regioselective functionalization at the C3 position be achieved, and what mechanistic insights govern this reactivity?

Allylic bromination at C3 is achieved via radical-mediated pathways using NBS and AIBN in CCl₄. The reaction proceeds through a hydrogen abstraction mechanism, where the bicyclic strain enhances radical stability at the bridgehead carbon. Recrystallization in n-hexane optimizes enantiopurity, critical for chiral drug intermediates . Computational studies (e.g., DFT calculations) could further elucidate transition-state geometries and regioselectivity drivers.

Q. What role does stereochemistry play in modulating biological activity, and how can enantiomeric purity be controlled during synthesis?

Stereochemical configuration (e.g., 1R,3S,5S vs. racemic mixtures) significantly impacts biological interactions. For instance, tert-butyl 3-azabicyclo[3.1.0]hexane carboxylates with specific stereochemistry show enhanced binding to mGlu2 receptors over mGlu3, attributed to steric and electronic complementarity in cocrystal structures . Enantiomeric purity is controlled via chiral auxiliaries or recrystallization, as seen in bromination protocols .

Q. What computational and experimental strategies are used to study its interactions with biological targets?

Molecular docking and cocrystallization with target proteins (e.g., mGlu2 receptor amino-terminal domains) reveal key binding motifs. Site-directed mutagenesis validates interactions, such as hydrogen bonding between the carboxylate group and Arg271 . MD simulations can assess conformational stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with potency.

Q. How does the reactivity of this compound compare to larger bicyclic systems (e.g., 7-oxabicyclo[4.1.0]heptane derivatives)?

The smaller bicyclo[3.1.0] system exhibits higher ring strain, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the cyclopropane moiety). In contrast, 7-oxabicyclo[4.1.0]heptane derivatives show reduced reactivity due to lower strain but improved thermal stability, as seen in epoxy resin applications . Comparative kinetic studies (e.g., hydrolysis rates) quantify these differences.

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